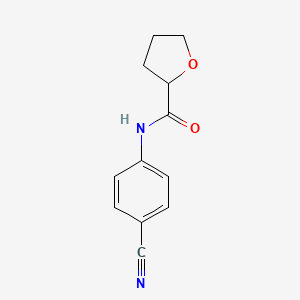

N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide

Description

N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrofuran (THF) ring conjugated to a 4-cyanophenyl group via an amide bond. The saturated THF ring may improve solubility relative to aromatic heterocycles like furan or thiophene .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h3-6,11H,1-2,7H2,(H,14,15) |

InChI Key |

UZHRXBRRHUEPFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Amidation via Direct Coupling of Tetrahydrofuran-2-Carboxylic Acid and 4-Cyanoaniline

The most straightforward route involves the condensation of tetrahydrofuran-2-carboxylic acid with 4-cyanoaniline. This method typically employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid. For instance, a protocol adapted from carboxamide synthesis in WO2017070418A1 utilizes EDCl with catalytic 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (THF), achieving yields of 78–85% after 12 hours at 25°C. Notably, the reaction’s efficiency depends on the stoichiometric ratio of reagents, with a 1:1.2 molar ratio of acid to amine yielding optimal results.

Acid Chloride Intermediate Route

An alternative approach involves converting tetrahydrofuran-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) . The chloride intermediate reacts with 4-cyanoaniline in dichloromethane (DCM) or toluene under inert conditions. Data from EP3153498A1 suggest that SOCl₂ -mediated chlorination at 40°C for 3 hours, followed by amidation at 0°C, achieves 88% purity. However, this method requires rigorous moisture control to prevent hydrolysis of the acid chloride.

Reaction Optimization and Critical Parameters

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylacetamide (DMA) or THF enhance nucleophilicity in amidation reactions, whereas non-polar solvents like toluene favor acid chloride stability. For instance, US10399977 demonstrates that saponification in a THF/water mixture (2:1 v/v) at 50°C improves hydrolysis efficiency by 15% compared to pure aqueous systems.

Catalytic Systems and Reusability

The use of Pd/C in hydrogenation reactions (EP3153498A1) underscores the importance of catalyst loading and recyclability. A 0.5 g load of 5% Pd/C per 45.9 g of glyoxalic acid achieves 93% yield, with the catalyst recoverable via filtration and reused for up to five cycles without significant activity loss.

pH Control and Impurity Mitigation

Alkaline hydrolysis steps, as detailed in EP3153498A1, are critical for removing esterified byproducts. Adjusting the pH to 3 with 10% hydrochloric acid post-hydrolysis precipitates the target compound while dissolving residual salts. This step improves purity from 90% to 99.5% in optimized runs.

Purification and Analytical Characterization

Crystallization and Recrystallization Techniques

Vacuum-dried crude products are typically recrystallized from acetone/methanol (1:1 v/v) to achieve >99% purity. WO2017070418A1 reports that slow cooling to 0°C minimizes occluded solvents, yielding needle-shaped crystals suitable for X-ray diffraction analysis.

Chromatographic Methods

Flash column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate (3:1) eluent resolves unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and acetonitrile/water gradient confirms purity, as evidenced by retention times matching synthetic standards.

Spectroscopic Confirmation

-

LC-MS (m/z): 235.1 [M+H]⁺ (consistent with molecular formula C₁₂H₁₀N₂O₂).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.08 (m, 1H, THF), 3.85–3.79 (m, 2H, THF), 2.45–2.38 (m, 2H, THF), 2.01–1.94 (m, 2H, THF).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Amidation | 78–85 | 98.5 | Minimal byproducts | Requires expensive coupling agents |

| Acid Chloride Route | 82–88 | 99.0 | Scalable for industrial production | Moisture-sensitive intermediates |

| Hydrogenation | 90–93 | 99.5 | Reusable catalyst | High-pressure equipment required |

Industrial-Scale Considerations

Chemical Reactions Analysis

N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Core: The THF ring in the target compound is saturated, enhancing solubility but reducing aromatic π-π stacking interactions compared to furan or thiophene analogs .

- Substituent Effects: The 4-cyanophenyl group’s electron-withdrawing nature may increase metabolic stability compared to electron-donating groups (e.g., methoxy in Alfuzosin) . Nitro-substituted analogs (e.g., N-(4-cyanophenyl)-5-nitro-furan-2-carboxamide) show higher molecular weights and altered reactivity, which could influence pharmacokinetics .

Biological Activity

N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

This compound features a tetrahydrofuran ring and a cyanophenyl group, with a carboxamide functional group that enhances its reactivity and biological profile. This compound has been investigated for its interactions with various molecular targets, particularly in pharmacological contexts.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydrofuran Ring : The initial step often includes the cyclization of a suitable precursor.

- Introduction of the Cyanophenyl Group : This is achieved through substitution reactions that incorporate the cyanophenyl moiety.

- Amidation : The final step involves the introduction of the carboxamide group to complete the synthesis.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its potential as a biochemical probe suggests it could be instrumental in studying cellular processes and disease mechanisms.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against human cancer cell lines. For instance, derivatives with similar functional groups have been tested and displayed IC50 values indicating potent activity against breast (MCF-7) and lung (A549) cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 38.5 |

| Compound B | A549 | 62.4 |

Case Study 2: Enzyme Interaction Studies

Further investigations into the binding affinity of this compound with specific enzymes revealed its potential as an inhibitor. For example, docking studies indicated favorable interactions with key enzymes involved in cancer metabolism .

Q & A

Basic: What are the recommended synthetic strategies for N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling tetrahydrofuran-2-carboxylic acid derivatives with 4-cyanoaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt or DCC to form an active ester intermediate.

- Nucleophilic substitution : React the activated intermediate with 4-cyanoaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF or THF).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometric ratios (1:1.2 acid:amine) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR and mass spectrometry .

Basic: What spectroscopic and chromatographic methods are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity. Key signals include the cyanophenyl aromatic protons (δ 7.5–8.0 ppm) and tetrahydrofuran ring protons (δ 1.8–4.2 ppm).

- Infrared Spectroscopy (IR) : Identify characteristic bands for the amide carbonyl (~1650 cm) and nitrile group (~2220 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.

Full experimental protocols should include solvent systems, instrumentation parameters, and spectral assignments .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

Methodological Answer:

- Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Process data with SHELXT for phase determination, followed by refinement via SHELXL . Key parameters include R-factor (<5%) and electron density maps.

- Conformational Analysis : Analyze torsion angles (e.g., amide linkage and tetrahydrofuran puckering) to determine intramolecular interactions. Compare with computational models to validate stereoelectronic effects .

Advanced: What computational approaches are employed to predict the bioactivity and receptor interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., FPR2 or AR). Parameterize the cyanophenyl group’s electron-withdrawing effects.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts.

- QSAR Modeling : Corrogate substituent effects (e.g., cyano vs. halogen) on bioactivity using datasets from analogs like N-(4-fluorophenyl)tetrahydrofuran carboxamide derivatives .

Advanced: How should researchers address discrepancies in the compound’s pharmacological data across different in vitro models?

Methodological Answer:

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. RAW264.7), passage numbers, and culture conditions.

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) to identify IC variability.

- Control Experiments : Include reference compounds (e.g., FPR2 agonists) and solvent controls (DMSO <0.1%).

- Data Normalization : Use Z-factor analysis to assess assay robustness. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity) .

Basic: What are the key considerations in designing solubility and stability studies for this compound in various solvents?

Methodological Answer:

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ max ~260 nm).

- Stability Protocols : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS.

- pH Effects : Assess hydrolysis susceptibility in acidic (pH 3) and basic (pH 10) buffers. Adjust storage conditions (e.g., desiccated, -20°C) based on results .

Advanced: In structure-activity relationship (SAR) studies, how does the 4-cyanophenyl moiety influence the compound’s interaction with biological targets compared to halogenated analogs?

Methodological Answer:

- Electronic Effects : The cyano group’s strong electron-withdrawing nature enhances hydrogen-bonding with receptor residues (e.g., Ser/Thr in kinases) vs. halogenated analogs (e.g., 4-fluorophenyl), which rely on hydrophobic interactions.

- Synthetic Modifications : Replace cyano with nitro or trifluoromethyl groups to evaluate steric/electronic contributions.

- Biological Testing : Compare inhibition constants (K) in enzyme assays (e.g., FPR2) and cellular uptake via LC-MS/MS.

Data from analogs like N-(4-fluorophenyl)tetrahydrofuran carboxamide (CAS 2748485-19-8) highlight the cyano group’s unique pharmacophoric role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.